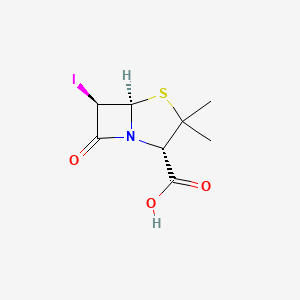

6-Iodopenicillanic acid

Description

Contextualization of β-Lactam Antibiotics and Mechanisms of Bacterial Resistance

β-Lactam antibiotics, a class that includes penicillins, cephalosporins, carbapenems, and monobactams, are cornerstones of antibacterial therapy. wikipedia.orgmedcraveonline.com Their defining structural feature is the β-lactam ring, a four-membered cyclic amide. wikipedia.orggoogle.com These antibiotics function by inhibiting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. wikipedia.orgnih.gov They accomplish this by forming a covalent bond with the active site of enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan assembly. nih.govnih.gov The inhibition of these enzymes weakens the cell wall, leading to cell lysis and bacterial death. medcraveonline.comnih.gov

The widespread use of β-lactam antibiotics has driven the evolution of sophisticated bacterial resistance mechanisms. medcraveonline.com The most prevalent and clinically significant of these is the production of β-lactamase enzymes. wikipedia.orgmdpi.comresearchgate.net These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target. wikipedia.orgmedcraveonline.com Other resistance strategies include the modification of PBPs to reduce their binding affinity for β-lactam drugs and alterations in the bacterial outer membrane that limit antibiotic entry. medcraveonline.comnih.govnih.gov

Overview of β-Lactamase Inhibitors as Mechanistic Probes and Research Tools

To combat β-lactamase-mediated resistance, β-lactamase inhibitors (BLIs) have been developed. wikipedia.orgnih.gov While clinically used in combination with β-lactam antibiotics to restore their efficacy, BLIs are also invaluable as research tools in chemical biology. nih.govnih.gov Many are "mechanism-based inhibitors," meaning they are substrates that are converted by the target enzyme into a reactive species that inactivates it, often by forming a stable covalent bond. frontiersin.org

These inhibitors function by acylating the nucleophilic serine residue in the active site of serine β-lactamases (Classes A, C, and D), forming a covalent acyl-enzyme intermediate. nih.govpnas.org Unlike with typical antibiotic substrates where this intermediate is rapidly hydrolyzed, the complexes formed with inhibitors are often long-lived. frontiersin.orgpnas.org This transiently stable state allows researchers to trap and study the enzyme's catalytic machinery, providing detailed insights into the mechanisms of acylation, deacylation, and the chemical rearrangements that can occur within the active site. nih.govfrontiersin.org Consequently, BLIs serve as powerful mechanistic probes for dissecting the structure-function relationships of these critical resistance enzymes. vulcanchem.comrsc.org

Historical Genesis and Significance of 6-Iodopenicillanic Acid in Enzymology and Inhibition Studies

This compound was synthesized as a novel, potent inhibitor of β-lactamase enzymes. asm.orgnih.gov As a simple substituted derivative of the core penicillanic acid structure, it provided a valuable tool for enzymology and inhibition studies. oup.comjst.go.jp It functions as a progressive inhibitor, similar to clavulanic acid, by reacting with the β-lactamase enzyme to cause permanent inactivation. vulcanchem.com

The significance of this compound in research stems from its utility in comparative studies. oup.com Scientists used it alongside other inhibitors like clavulanic acid and sulbactam (B1307) to probe the inhibitory profiles of various β-lactamases. oup.com Such investigations helped to delineate the range of enzymes inhibited by these compounds and provided a clearer understanding of the structure-activity relationships governing inhibitor potency. oup.com The interaction of this compound with β-lactamases has been instrumental in studying the chemical steps involved in enzyme inactivation, contributing to the broader knowledge of enzyme kinetics and mechanism. vulcanchem.comtdl.org

Scope of Academic Research on this compound and its Derivatives

The academic research applications for this compound and its derivatives are specific and focused. It is frequently used as a reference compound in comparative analyses for the evaluation of newly developed β-lactamase inhibitors. vulcanchem.com Furthermore, its core structure serves as a versatile scaffold for the synthesis of new penicillin derivatives and other potential antibacterial agents. vulcanchem.comjst.go.jp

A key application in biochemical research is its use as a labeled probe. vulcanchem.com For instance, the synthesis of tritiated 6-β-iodopenicillanic acid enables detailed binding studies to investigate its interaction with target enzymes like PBPs. vulcanchem.comasm.org Research has also extensively documented the synergistic effect of this compound. nih.gov It potentiates the activity of β-lactam antibiotics such as ampicillin (B1664943) and cephalosporins against a range of β-lactamase-producing bacteria, including Staphylococcus aureus, Haemophilus influenzae, Neisseria gonorrhoeae, and numerous Enterobacteriaceae. vulcanchem.comnih.gov Academic inquiry has also extended to related compounds, such as 6,6-dibromopenicillanic acid and 6,6-di-iodopenicillanic acid, to further explore the chemistry and inhibitory potential of halogenated penicillanic acids. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀INO₃S |

| Molecular Weight | 327.14 g/mol |

| IUPAC Name | (2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| CAS Number | 74772-32-0 |

Data sourced from Google Search results. vulcanchem.com

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Class/Type |

|---|---|

| This compound | β-Lactamase Inhibitor |

| Penicillin | β-Lactam Antibiotic |

| Cephalosporin | β-Lactam Antibiotic |

| Carbapenem | β-Lactam Antibiotic |

| Monobactam | β-Lactam Antibiotic |

| Ampicillin | β-Lactam Antibiotic |

| Clavulanic acid | β-Lactamase Inhibitor |

| Sulbactam | β-Lactamase Inhibitor |

| 6,6-Dibromopenicillanic acid | Penicillanic Acid Derivative |

This table lists the chemical compounds discussed within the context of this article.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74772-32-0 |

|---|---|

Molecular Formula |

C8H10INO3S |

Molecular Weight |

327.14 g/mol |

IUPAC Name |

(2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C8H10INO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 |

InChI Key |

XWDSFLSFDJZQTM-ALEPSDHESA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)I)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)I)C(=O)O)C |

Synonyms |

6-beta-iodopenicillanate 6-beta-iodopenicillanic acid 6-iodopenicillanic acid 6-iodopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer UK-38,006 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Overview of Penicillanic Acid Nucleus Modification Strategies

The penicillanic acid nucleus, the foundational structure of all penicillins, is a primary target for chemical modification to generate novel antibiotic agents. These modifications are broadly categorized into two types: functional and structural. Functional modifications typically involve the acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA), which is the most common strategy for producing the vast array of semisynthetic penicillins available today.

Structural modifications, on the other hand, involve alterations to the bicyclic ring system itself. These are more complex and can include:

Substitution at the C6 position: Introducing substituents other than an acylamino group, such as halogens, can significantly alter the molecule's properties.

Stereochemical inversion: Changing the stereochemistry at key positions, like C5 and C6, can impact the molecule's interaction with bacterial enzymes.

Ring expansion: Chemical rearrangement of the thiazolidine (B150603) ring can lead to related β-lactam structures, such as cephalosporins.

These strategies aim to enhance the antibacterial spectrum, improve stability against β-lactamase enzymes, and modify the pharmacokinetic properties of the resulting compounds. The synthesis of 6-iodopenicillanic acid is a prime example of a targeted C6 substitution strategy.

Targeted Synthesis of this compound: Reaction Pathways and Conditions

The synthesis of this compound is achieved through a targeted chemical transformation of its readily available precursor, 6-aminopenicillanic acid (6-APA). The key reaction involves the replacement of the C6 amino group with an iodine atom.

The introduction of a halogen at the C6 position of the penicillanic acid nucleus is typically accomplished via a diazotization-halogenation sequence. This method is effective for introducing chloro, bromo, and iodo substituents. The general process involves the in-situ formation of a diazonium salt from the C6 amino group, which is then displaced by a halide ion.

For the synthesis of this compound, the reaction is carried out in an acidic aqueous medium. The process for analogous 6-halopenicillanic acids has been documented, providing a clear pathway. For instance, the preparation of 6-bromopenicillanic acid involves dissolving 6-APA in sulfuric acid containing sodium bromide, followed by the dropwise addition of sodium nitrite (B80452) solution at low temperatures. A similar protocol is employed for this compound, where a source of iodide, such as sodium iodide or potassium iodide, is used in place of sodium bromide.

The reaction is highly sensitive to temperature, which must be kept low (typically 0-5 °C) to prevent the premature decomposition of the unstable aliphatic diazonium intermediate and to minimize hydrolysis of the β-lactam ring.

Table 1: Representative Reaction Conditions for C6-Halogenation of 6-APA

| Parameter | Condition | Purpose |

| Starting Material | 6-Aminopenicillanic acid (6-APA) | Provides the penam (B1241934) nucleus with an amino group at C6. |

| Reagents | Sodium Nitrite (NaNO₂), Acid (e.g., H₂SO₄), Halide Salt (e.g., NaBr, KI) | NaNO₂ and acid generate nitrous acid for diazotization; Halide salt provides the nucleophile. |

| Solvent | Water | Aqueous medium for dissolving reagents. |

| Temperature | 0-5 °C | To maintain the stability of the diazonium intermediate and the β-lactam ring. |

| Post-Reaction | Extraction with organic solvent (e.g., ethyl ether) | To isolate the product from the aqueous reaction mixture. |

The stereochemistry of the penicillanic acid nucleus is crucial for its biological activity. 6-APA has a specific (2S,5R,6R) configuration, with the C6-amino group in the β-orientation. When the amino group is replaced, the stereochemistry at the C6 position is a critical consideration.

The diazotization of primary aliphatic amines, such as the one in 6-APA, proceeds through the formation of a highly unstable diazonium salt. This intermediate rapidly loses nitrogen gas (N₂) to form a carbocation at the C6 position. The stereochemical outcome of the reaction is determined by the subsequent nucleophilic attack of the iodide ion on this carbocation intermediate.

Because a planar carbocation intermediate is likely formed, the iodide ion can attack from either the α-face or the β-face of the ring system. This can lead to a mixture of two diastereomers: 6α-iodopenicillanic acid and 6β-iodopenicillanic acid. The ratio of these isomers depends on steric hindrance and the specific reaction conditions. The β-face is generally more sterically hindered due to the presence of the fused thiazolidine ring, which might favor the formation of the 6α-iodo isomer. However, without specific experimental data, it is presumed that the reaction may yield a mixture of both epimers, necessitating purification to isolate the desired stereoisomer.

6-Aminopenicillanic acid (6-APA) is the cornerstone precursor for the synthesis of this compound and a vast number of other semisynthetic penicillins. nih.gov 6-APA is produced on an industrial scale by the enzymatic hydrolysis of penicillin G or penicillin V, which cleaves the acyl side chain from the C6-amino group. nih.gov

The synthesis of this compound begins with the diazotization of the primary amino group of 6-APA. This is achieved by treating 6-APA with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid like sulfuric acid or hydrochloric acid. The reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺). This diazonium group is an excellent leaving group, and in the presence of iodide ions (from a source like KI), it is readily displaced, resulting in the formation of this compound.

Diazotization: R-NH₂ + HNO₂ + H⁺ → R-N₂⁺ + 2H₂O

Nucleophilic Substitution: R-N₂⁺ + I⁻ → R-I + N₂

This derivatization is a direct and efficient method for converting the readily available 6-APA into the desired 6-iodo derivative.

Synthesis of this compound Analogues and Stereoisomers

The synthetic methodology used to produce this compound can be adapted to create a variety of analogues and stereoisomers. For example, by using different halide salts in the diazotization-halogenation reaction, other 6-halopenicillanic acids, such as 6-bromopenicillanic acid and 6-chloropenicillanic acid, can be synthesized.

Furthermore, more complex analogues like 6,6-dihalopenicillanic acids have been prepared. google.com The synthesis of 6,6-dibromopenicillanic acid, for example, can also be achieved through the diazotization of 6-APA in the presence of excess bromide ions under specific aqueous conditions. google.com This reaction proceeds through a similar diazonium salt intermediate but results in the introduction of two halogen atoms at the C6 position.

The synthesis of specific stereoisomers, such as the pure 6α-iodo or 6β-iodo forms, would require either a stereoselective synthesis route or the separation of the diastereomeric mixture produced in the standard synthesis. Stereoselective methods might involve the use of chiral reagents or catalysts, while separation is typically achieved through techniques like fractional crystallization or chromatography. Research into 6-oxygenated penicillanic acid sulfoxides has shown that the 6α-hydroxy derivatives exhibit biological activity, while the corresponding 6β-hydroxy series is largely inactive, highlighting the importance of stereochemistry at this position. nih.gov

Optimization of Synthetic Yields and Purity for Biochemical and Structural Research

For the products of these synthetic reactions to be useful for further research, optimizing the yield and ensuring high purity are essential. Several strategies can be employed to achieve this for this compound.

Reaction Condition Optimization:

Control of Temperature: Strict maintenance of low temperatures is critical to prevent degradation of the product and starting material.

Stoichiometry: Careful control of the molar ratios of 6-APA, sodium nitrite, acid, and the iodide source can maximize the conversion to the desired product and minimize side reactions.

pH Control: The pH of the reaction medium can influence the stability of the β-lactam ring and the reactivity of the intermediates.

Purification Strategies:

Extraction: After the reaction, the product is typically extracted from the aqueous phase into an immiscible organic solvent. The choice of solvent can impact extraction efficiency and selectivity.

Crystallization: As this compound is a solid, crystallization is a powerful technique for purification. The crude product can be dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor.

Chromatography: For separating mixtures of stereoisomers (6α- and 6β-iodo) or for removing closely related impurities, column chromatography (e.g., silica (B1680970) gel chromatography) is often employed.

Esterification: To improve solubility in organic solvents and facilitate purification by chromatography, the carboxylic acid moiety of this compound can be temporarily converted into an ester (e.g., a methyl or benzyl (B1604629) ester). The ester group can then be removed after purification to yield the pure acid. This is a common strategy in penicillin chemistry to handle the polar carboxylic acid group.

By systematically applying these optimization and purification techniques, this compound can be obtained in high yield and purity, making it suitable for detailed biochemical and structural investigations.

Mechanistic Enzymology of 6 Iodopenicillanic Acid As a β Lactamase Inactivator

General Principles of Serine β-Lactamase Catalysis and Inhibition

Serine β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.govbiomolther.org Their catalytic mechanism is a two-step process involving acylation and deacylation. nih.govpnas.org Initially, a conserved serine residue in the enzyme's active site acts as a nucleophile, attacking the carbonyl carbon of the antibiotic's β-lactam ring. frontiersin.orgnih.gov This attack is facilitated by a polar pocket that binds the antibiotic's carboxyl group and an "oxyanion hole" that stabilizes the negatively charged oxygen of the tetrahedral intermediate formed. frontiersin.org The result is the formation of a covalent acyl-enzyme intermediate, with the β-lactam ring opened. nih.govpnas.org In the second step, a water molecule, activated by a general base residue (such as a glutamate), hydrolyzes this acyl-enzyme, releasing the inactivated antibiotic and regenerating the free, active enzyme. pnas.orgrsc.org

Inhibition of these enzymes aims to disrupt this catalytic cycle. nih.gov Inhibitors can be reversible or irreversible. Mechanism-based inhibitors, often called "suicide inhibitors," are a key class of irreversible inactivators. frontiersin.org These compounds are substrates that are catalytically converted by the target enzyme into a reactive species. frontiersin.org This species then forms a highly stable, often covalent, bond with the enzyme, leading to its inactivation. nih.govnih.gov The effectiveness of such an inhibitor is determined by the partitioning of the initial acyl-enzyme intermediate between the pathway leading to hydrolysis (turnover) and the pathway leading to the formation of a stable, inactivated complex. nih.gov

Mechanism-Based Inhibition by 6-Iodopenicillanic Acid: Formation of Covalent Adducts

6-β-Iodopenicillanic acid is a powerful mechanism-based inactivator of various serine β-lactamases. uliege.beacs.org Its inhibitory action relies on the formation of a stable covalent adduct that is resistant to hydrolysis, following a series of specific chemical events within the enzyme's active site.

The inactivation process begins similarly to the hydrolysis of a standard penicillin substrate. The this compound molecule binds to the active site, where the catalytic serine (e.g., Ser70 in class A β-lactamases) performs a nucleophilic attack on the β-lactam carbonyl carbon. uliege.beresearchgate.net This forms an initial acyl-enzyme intermediate, covalently linking the inhibitor to the enzyme. researchgate.net Structural studies of the complex with a class A β-lactamase reveal that the carboxylate group of the inhibitor forms crucial hydrogen bonds with active site residues like Asn132 and Asn170, anchoring it in place for the subsequent reactions. uliege.be

The presence of the iodine atom at the C6 position is the critical feature that diverts the reaction from simple hydrolysis to irreversible inactivation. researchgate.net The electron-withdrawing nature of the iodine atom induces a partial positive charge on the C6 carbon. researchgate.net Following the initial acylation and opening of the β-lactam ring, this electrophilic center becomes a target for an intramolecular nucleophilic attack. researchgate.net This step involves the departure of the iodide ion, a good leaving group, which is essential for the subsequent structural rearrangement and formation of a stable product. uliege.beacs.org

Upon acylation and departure of the iodide, the inhibitor undergoes a significant and irreversible structural rearrangement. uliege.beacs.org The thiazolidine (B150603) ring of the original penicillanic acid structure opens and re-closes to form a new, more stable six-membered dihydrothiazine ring. uliege.beacs.orgresearchgate.net X-ray crystallographic studies have provided direct structural evidence for this fused β-lactam-thiazolidine to dihydrothiazine ring system in the enzyme's active site. uliege.beacs.org This rearranged molecule, covalently bound to the active site serine via an ester linkage, is the final, stable inactivated complex. rsc.org This new structure is no longer susceptible to the enzyme's deacylation machinery, thus leading to the permanent inactivation of the β-lactamase. nih.govuliege.be

Kinetics of Enzyme Inactivation: Irreversible Inactivation Characteristics

The interaction of this compound with serine β-lactamases exhibits the characteristics of potent, irreversible inhibition. nih.govnih.gov However, the molecule can also be processed as a substrate, leading to a branched pathway where the enzyme can either be inactivated or can hydrolyze the inhibitor and return to its active state. nih.govnih.gov The ratio of these two events is known as the partition ratio (turnover number), which quantifies how many molecules of the inhibitor are hydrolyzed for every one inactivation event.

For example, with the β-lactamase from Streptomyces albus G, the enzyme catalyzes a significant number of hydrolytic turnovers (a partition ratio of 515) before being inactivated. nih.gov In contrast, its interaction with other enzymes, such as class A β-lactamases, is much more efficient, leading to rapid inactivation. nih.govnih.gov The efficiency of inactivation can be expressed by the second-order rate constant k₂/K, where a higher value indicates more rapid inactivation.

| Enzyme | Class | Inactivation Parameter | Value | Reference |

| Bacillus subtilis BS3 | A | k₂/K (M⁻¹s⁻¹) | 2,000,000 | uliege.be |

| Actinomadura R39 | - | Turnover Number | 80 | nih.gov |

| Streptomyces albus G | - | Turnover Number | 515 | nih.gov |

This table presents selected kinetic data for the interaction of this compound with different β-lactamases, illustrating the variable efficiency of inactivation.

Comparative Mechanistic Studies with Other Halogenated Penicillanic Acid Derivatives and Sulfones

The mechanism of this compound can be better understood by comparing it to other mechanism-based inhibitors.

6-Bromopenicillanic Acid: This compound is mechanistically very similar to its iodo-analog. nih.govpnas.org It is also a potent, active-site-directed irreversible inhibitor. nih.gov Upon acylation by the active site serine, it undergoes the same characteristic rearrangement, involving the elimination of the bromide ion, to form a stable dihydrothiazine derivative covalently attached to the enzyme. acs.orgrsc.org The primary difference lies in the reactivity, influenced by the nature of the halogen leaving group.

Penicillanic Acid Sulfones (e.g., Sulbactam (B1307), Tazobactam): While also being mechanism-based inhibitors that form an initial acyl-enzyme complex, the penicillanic acid sulfones follow a different inactivation pathway after acylation. pnas.orgfrontiersin.org Instead of forming a dihydrothiazine ring, the acyl-enzyme intermediate derived from sulfones is prone to fragmentation. pnas.orgasm.org The reaction often proceeds via the opening of the five-membered thiazolidine sulfone ring to generate one or more relatively stable, acyclic species, such as an enamine. uliege.beacs.org In some cases, this can even lead to the formation of a cross-link between two active site residues (e.g., Ser70 and Lys73), representing an alternative mechanism of irreversible inactivation. asm.orgnih.gov

| Inhibitor Family | Key Reactive Moiety | Final Inactivated Adduct | Mechanistic Feature | Reference |

| 6-Halogenated Penicillanic Acids | C6-Halogen | Covalent Dihydrothiazine Ring | Intramolecular cyclization with halide elimination | uliege.be, acs.org |

| Penicillanic Acid Sulfones | Sulfone Group | Covalent Acyclic Enamine/Imine or Cross-linked Species | Thiazolidine ring fragmentation | asm.org, uliege.be, acs.org |

This table provides a comparative overview of the inactivation mechanisms for different classes of penicillanic acid-based inhibitors.

Inhibitory Profile Across Different Classes and Subclasses of β-Lactamases

This compound demonstrates a varied inhibitory profile against different classes of β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. It is a potent, irreversible inhibitor of many serine-based β-lactamases but shows different efficiencies across classes. nih.govnih.gov

Notably, this compound is a significantly more efficient inactivator of Class A β-lactamases compared to Class C enzymes. nih.gov Its interaction with some Class A enzymes can be complex, occasionally following a branched pathway involving both inactivation and turnover. nih.govnih.gov This compound has been effectively used as a probe to help classify β-lactamases based on these differential inactivation kinetics. nih.govnih.gov

With respect to Class D β-lactamases, studies on the OXA-2 enzyme have shown that 6-iodopenicillanate can inactivate it without any discernible turnover. nih.gov In contrast, this compound does not inhibit Class B metallo-β-lactamases, which utilize zinc ions in their active site for catalysis; instead, it acts as a substrate for these enzymes. nih.govnih.govtdl.org

The inhibitory power of this compound is also evident in its ability to potentiate the antibacterial effects of β-lactam antibiotics against various resistant bacterial strains. It has been shown to work synergistically with ampicillin (B1664943) against β-lactamase-producing strains of Staphylococcus aureus, Haemophilus influenzae, Neisseria gonorrhoeae, Bacteroides fragilis, and numerous Enterobacteriaceae. nih.govvulcanchem.com This synergistic action extends to other penicillins and cephalosporins against resistant strains of Escherichia coli, Klebsiella species, and Proteus mirabilis. nih.gov

Table 1: Inhibitory Activity of this compound Against Various β-Lactamase-Producing Bacteria (in combination with Ampicillin)

| Bacterial Species | Effect of this compound |

|---|---|

| Staphylococcus aureus | Potentiates ampicillin action nih.govvulcanchem.com |

| Haemophilus influenzae | Potentiates ampicillin action nih.govvulcanchem.com |

| Neisseria gonorrhoeae | Potentiates ampicillin action nih.govvulcanchem.com |

| Bacteroides fragilis | Potentiates ampicillin action nih.govvulcanchem.com |

| Enterobacteriaceae | Potentiates ampicillin action nih.govvulcanchem.com |

| Escherichia coli | Synergizes with ampicillin nih.gov |

| Klebsiella species | Synergizes with ampicillin nih.gov |

| Proteus mirabilis | Synergizes with ampicillin nih.gov |

Investigation of Enzyme Specificity and Binding Modes of the Inhibitor

The interaction of this compound with serine-based β-lactamases is a multi-step process that leads to the irreversible inactivation of the enzyme. Upon binding to the active site, the serine residue attacks the β-lactam ring of the inhibitor, forming a transient acyl-enzyme intermediate. uliege.beresearchgate.net This is followed by a structural rearrangement of the inhibitor, which is facilitated by the departure of the iodide ion and results in the formation of a stable dihydrothiazine ring. uliege.beresearchgate.net This rearranged, covalently bound adduct effectively and irreversibly inactivates the enzyme.

Crystallographic studies have provided structural evidence for this mechanism. The structure of the Class A β-lactamase from Bacillus subtilis BS3 in complex with this compound revealed the presence of the rearranged dihydrothiazine ring within the active site. uliege.beresearchgate.net Interestingly, this rearranged inhibitor can adopt two different stable conformations within the active site of the D,D-peptidase from Actinomadura R39, which shares structural homology with Class A β-lactamases. uliege.beresearchgate.net

The binding mode of the inactivated complex reveals specific interactions between the rearranged inhibitor and the enzyme's active site. In the BS3 β-lactamase, a novel interaction was observed where the carboxylate group of the inhibitor interacts with the active site in a new way, a detail that could be crucial for the design of future inhibitors. uliege.be Furthermore, labeling studies using 6-β-iodo[3H]penicillanate on the OXA-2 Class D β-lactamase successfully identified Ser-70 as the active-site serine residue that is acylated by the inhibitor. nih.gov

The specificity of this compound is primarily for serine β-lactamases, as it does not inhibit the zinc-dependent metallo-β-lactamases. nih.govnih.gov This specificity is dictated by the distinct catalytic mechanisms of the different β-lactamase classes. Serine β-lactamases utilize a serine residue for nucleophilic attack, a process that this compound is designed to hijack for its inactivation mechanism. In contrast, metallo-β-lactamases employ a zinc-cofactored hydroxide (B78521) for hydrolysis, a mechanism that is not susceptible to inactivation by this particular inhibitor. mdpi.com

Structural Biology and Computational Studies of 6 Iodopenicillanic Acid Complexes

X-ray Crystallography of β-Lactamase–6-Iodopenicillanic Acid Acyl-Enzyme Adducts

X-ray crystallography has been instrumental in providing high-resolution snapshots of the covalent adducts formed between this compound and β-lactamases. proteopedia.orgrcsb.org These studies have definitively elucidated the structural rearrangements that the inhibitor undergoes upon binding and acylating the active site of the enzyme.

Upon acylation of the enzyme's active site serine, this compound undergoes a significant structural transformation. This involves the opening of the β-lactam ring and the departure of the iodide ion, leading to the formation of a stable, rearranged dihydrothiazine ring. proteopedia.orgrcsb.orgproteopedia.org This rearranged structure is a key feature of the irreversible inhibition mechanism.

Crystallographic studies have revealed that the rearranged dihydrothiazine adduct of this compound can adopt different conformations within the active sites of different enzymes, highlighting the adaptability of the inhibitor to various active site architectures. proteopedia.orgrcsb.orgproteopedia.org

Specifically, the crystal structures of 6-β-iodopenicillanic acid (BIP) in complex with the class A β-lactamase from Bacillus subtilis BS3 (PDB ID: 2WK0) and the D,D-peptidase from Actinomadura R39 (PDB ID: 2WKE) have been solved at resolutions of 1.65 Å and 2.2 Å, respectively. proteopedia.orgproteopedia.orgrcsb.org In the active site of the B. subtilis BS3 β-lactamase, the rearranged inhibitor is observed in a single, well-defined conformation. proteopedia.orgrcsb.org In contrast, within the asymmetric unit of the Actinomadura R39 D,D-peptidase, the rearranged inhibitor adopts two distinct stable conformations in different monomers of the enzyme. proteopedia.orgrcsb.org This demonstrates that the final conformation of the inactivated complex is influenced by the specific topology of the enzyme's active site.

| Enzyme | PDB ID | Resolution (Å) | Inhibitor Conformation | Key Findings |

|---|---|---|---|---|

| Bacillus subtilis BS3 β-Lactamase | 2WK0 | 1.65 | Single conformation of rearranged dihydrothiazine ring | Revealed a novel carboxylate interaction mode. proteopedia.orgrcsb.org |

| Actinomadura R39 D,D-Peptidase | 2WKE | 2.2 | Two distinct conformations of rearranged dihydrothiazine ring | Demonstrates conformational flexibility of the adduct. proteopedia.orgrcsb.org |

The stability of the acyl-enzyme complex is maintained through a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, between the rearranged inhibitor and amino acid residues in the active site. The crystal structure of the complex with B. subtilis BS3 β-lactamase revealed a novel mode of interaction for the inhibitor's carboxylate group. proteopedia.orgrcsb.orgproteopedia.org This new binding mode could be exploited in the design of future inhibitors with enhanced affinity and specificity for class A β-lactamases. The precise nature of these interactions, such as the specific residues involved and the distances of the hydrogen bonds, are critical for understanding the binding affinity and the stabilization of the inactivated state.

The binding of this compound and its subsequent covalent modification of the active site can induce conformational changes in the enzyme. These changes can range from subtle side-chain rearrangements to more significant movements of loops or domains. For instance, in the structure with Actinomadura R39 D,D-peptidase, the presence of two different inhibitor conformations suggests that the enzyme can accommodate the rearranged adduct in slightly different ways, which may involve minor adjustments in the active site geometry. proteopedia.orgrcsb.org These conformational changes are integral to the formation of the stable, irreversibly inhibited complex.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Inhibitor-Enzyme Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the dynamics and structural changes that occur upon binding. pnas.org In the context of β-lactamase inhibitors, NMR can be used to monitor the kinetics of enzyme inactivation and to map the binding site by observing chemical shift perturbations in the protein or the ligand.

While NMR has been utilized to study the interactions of other β-lactamase inhibitors with their target enzymes, specific NMR spectroscopic studies detailing the interaction between this compound and β-lactamases are not extensively documented in the reviewed literature. pnas.org However, general principles of NMR analysis of enzyme-inhibitor complexes would apply. Such studies could, for example, involve titrating an isotopically labeled enzyme with the inhibitor and monitoring the changes in the NMR spectrum to identify the amino acid residues in the active site that are affected by the binding event. pnas.org

Molecular Docking and Dynamics Simulations of this compound Binding to Enzymes

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, provide a theoretical framework to investigate the binding of inhibitors to their target enzymes at a molecular level. scielo.brlsu.edu These techniques can predict the most likely binding poses of a ligand in the enzyme's active site and estimate the binding affinity.

Molecular docking simulations can be used to predict the initial non-covalent binding pose of this compound within the active site of a β-lactamase. This predicted pose is crucial for understanding the subsequent acylation reaction. The simulations calculate a binding energy or a docking score, which is an estimation of the binding affinity between the inhibitor and the enzyme. lsu.edumdpi.com

Dynamic Behavior of Enzyme-Inhibitor Complexes

The interaction between this compound and β-lactamase enzymes is a dynamic process that has been elucidated through molecular dynamics (MD) simulations. These computational studies provide insights into the conformational changes and flexibility of both the enzyme and the inhibitor upon binding, which are crucial for understanding the mechanism of inhibition.

MD simulations of class A β-lactamases, such as TEM-1, have revealed significant dynamic changes upon substrate or inhibitor binding. nih.gov While these studies often focus on substrates like benzylpenicillin, the principles of enzyme dynamics are transferable to inhibitor binding. nih.gov Upon binding of a ligand to the active site, regions of the enzyme, particularly the Ω loop, exhibit increased flexibility. nih.gov This "substrate gating" hypothesis suggests that the loop's movement is essential for capturing and properly orienting the incoming molecule for a reaction. nih.gov

The binding of a β-lactam compound, including inhibitors like this compound, can also induce a global structuring effect on the enzyme, leading to long-range effects on its dynamics. nih.gov These changes in the enzyme's normal modes of vibration highlight that the influence of the inhibitor extends beyond the immediate active site. nih.gov Hydrogen bond networks within the active site are largely maintained upon inhibitor binding, with the formation of new, transient interactions that contribute to the stability of the enzyme-inhibitor complex. nih.gov

The use of advanced simulation techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics) coupled with molecular dynamics, allows for a more detailed investigation of the electronic and structural changes during the inhibition process. nih.govsemanticscholar.org These methods are particularly valuable for studying metallo-β-lactamases, where the interaction with metal ions is critical for catalysis and inhibition. semanticscholar.org While specific MD simulations focusing exclusively on this compound are not extensively detailed in the available literature, the broader studies on β-lactamase dynamics provide a solid framework for understanding the conformational and energetic landscape of the enzyme-inhibitor complex. nih.govdovepress.com

Quantum Chemical Calculations of Reaction Intermediates and Transition States in the Inactivation Pathway

Quantum chemical calculations, particularly those employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been instrumental in mapping the energetic landscapes of β-lactamase-mediated reactions. rsc.org These computational approaches provide detailed insights into the reaction mechanisms, including the structures of intermediates and the energies of transition states, which are often difficult to capture experimentally. nih.govrsc.org

For class A β-lactamases, the inactivation by mechanism-based inhibitors like this compound proceeds through an acylation step. QM/MM studies on the acylation of TEM-1 β-lactamase with penicillanic acid have revealed a complex mechanism. nih.gov The calculations show that the process can be initiated by a proton transfer from Lys73 to Glu166 via a catalytic water molecule and Ser70. nih.gov This leads to an unprotonated Lys73 and a protonated Glu166. nih.gov Subsequently, the formation of the tetrahedral intermediate occurs through a concerted general base mechanism where Lys73 promotes the nucleophilic attack of Ser70 on the β-lactam carbonyl carbon. nih.gov

Interestingly, these studies also indicate the existence of a competitive pathway where Glu166 acts as the general base, promoting the Ser70 attack through a conserved water molecule. nih.gov The presence of these dual pathways is consistent with experimental data from mutant enzyme studies. nih.gov The potential energy surfaces derived from these calculations, often based on numerous high-level quantum mechanical calculations, map out the proton movements that govern the formation and collapse of the tetrahedral intermediate into the acyl-enzyme complex. nih.gov

While these specific calculations were performed with penicillanic acid, the fundamental mechanism is expected to be similar for this compound, with the iodine substituent influencing the electronics and stability of the intermediates and transition states. The iodine atom's electron-withdrawing nature would likely affect the reactivity of the β-lactam ring and the subsequent steps of the inactivation pathway.

More recent QM/MM modeling of class A β-lactamases has further refined our understanding of acylation pathways for different β-lactam scaffolds. rsc.org For instance, studies on CTX-M-44 β-lactamase have shown that the catalytic pathways can be substrate-dependent. rsc.org While the Glu166-mediated pathway is viable for ampicillin (B1664943), it is prohibitively high in energy for cefalexin, making the Lys73-mediated pathway essential for the latter. rsc.org These findings underscore the importance of the specific substrate/inhibitor structure in determining the precise mechanistic route of acylation.

| Substrate | Mediating Residue | Acylation Barrier (kcal/mol) |

|---|---|---|

| Ampicillin | Glu166 | Viable |

| Cefalexin | Glu166 | 26.5 |

| Cefalexin (alternative binding) | Glu166 | 52.4 |

| Cefalexin | Lys73 | 13.7 |

Structure-Activity Relationship (SAR) Investigations from a Mechanistic and Structural Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. drugdesign.orgiomcworld.comresearchgate.net For β-lactamase inhibitors, SAR analyses provide crucial insights for the design of more potent and effective compounds. researchgate.netfrontiersin.org

This compound and its bromine analogue, 6-bromopenicillanic acid, have been compared to other β-lactamase inhibitors like clavulanic acid and sulbactam (B1307). researchgate.net These studies have shown that this compound is a potent inhibitor, with an inhibitory profile comparable to that of clavulanic acid against a range of β-lactamases. researchgate.net The nature of the substituent at the 6-position of the penicillanic acid core is critical for its inhibitory activity. The presence of a good leaving group, such as iodine, is a key feature of mechanism-based inhibitors.

From a mechanistic standpoint, the SAR of this compound is rooted in its ability to form a stable acyl-enzyme intermediate that subsequently undergoes further reactions to irreversibly inactivate the enzyme. The iodine atom plays a crucial role in this process. After the initial acylation of the active site serine, the iodine can be eliminated, leading to the formation of a reactive intermediate that covalently modifies other active site residues, resulting in irreversible inhibition.

Mutagenesis studies of conserved active site residues further illuminate the structural basis of inhibitor activity. For example, mutations in the highly conserved 'SDN' loop (Ser130, Asp131, and Asn132) in class A β-lactamases can dramatically affect inhibitor binding and catalytic efficiency. nih.gov Specifically, Asn132 has been implicated in transition-state stabilization, and its mutation can lead to a significant decrease in inhibitory activity. nih.gov These findings highlight the importance of specific hydrogen-bonding interactions in the active site for the function of inhibitors like this compound. nih.gov

| Inhibitor | General Potency Comparison | Enzyme Range |

|---|---|---|

| 6-β-Iodopenicillanic acid | As potent as clavulanic acid | Similar range to clavulanic acid |

| 6-β-Bromopenicillanic acid | As potent as clavulanic acid | Similar range to clavulanic acid |

| Clavulanic acid | 20 times more active than sulbactam (conventional-spectrum enzymes) | Broad |

| Sulbactam | Baseline for comparison | Broad |

Role of 6 Iodopenicillanic Acid in Advancing β Lactamase Research

Use as a Chemical Probe for Active Site Characterization and Mutational Analysis

6-Iodopenicillanic acid serves as a potent inactivator of serine β-lactamases, making it an effective chemical probe for dissecting the structure and function of their active sites. nih.gov Upon acylation of the enzyme, the inhibitor is thought to undergo a structural rearrangement, leading to the formation of a stable dihydrothiazine ring and the departure of the iodide. researchgate.netresearchgate.net This process has been structurally confirmed, providing a clear picture of the inhibited enzyme complex. researchgate.netuliege.be

The interaction of this compound with β-lactamases reveals important details about the enzyme's catalytic mechanism. For instance, crystallographic studies of 6-β-iodopenicillanic acid (BIP) in complex with the class A β-lactamase from Bacillus subtilis have uncovered a novel mode of carboxylate interaction within the active site. researchgate.netuliege.be This new understanding of how the inhibitor binds is crucial for the rational design of future, more effective inhibitors. researchgate.net

Furthermore, this compound has been instrumental in mutational analysis studies. By observing how mutations within the β-lactamase enzyme affect its interaction with this inhibitor, researchers can deduce the functional significance of specific amino acid residues. For example, studies on TEM β-lactamase mutants have utilized this compound to understand the kinetic changes that lead to an extended substrate spectrum, including resistance to third-generation cephalosporins. asm.org The differential inactivation of various β-lactamase classes by this compound also allows for predictions about the class to which a newly discovered enzyme belongs. nih.govresearchgate.net

| Enzyme/Protein | Interaction with this compound | Key Findings | References |

| Class A β-Lactamase (Bacillus subtilis BS3) | Irreversible inhibitor | Reveals a new mode of carboxylate interaction in the active site. | researchgate.netuliege.be |

| D,D-peptidase (Actinomadura R39) | Irreversible inhibitor | Forms a stable dihydrothiazine ring upon inhibition. | researchgate.netuliege.be |

| Class A and C Serine β-Lactamases | Inactivator | More efficient against Class A enzymes, allowing for classification. | nih.gov |

| Class B Metallo-β-Lactamase II | Substrate | Is hydrolyzed by the enzyme rather than inhibiting it. | nih.govuliege.be |

| TEM β-Lactamase Mutants | Inhibitor | Helps elucidate kinetic changes related to extended-spectrum resistance. | asm.org |

Contributions to Understanding β-Lactamase Evolution and Diversity

The study of how β-lactamases interact with inhibitors like this compound provides valuable insights into the evolutionary pathways of these enzymes. The immense selective pressure exerted by the clinical use of β-lactam antibiotics has driven the rapid evolution and diversification of β-lactamases. nih.govd-nb.infoplos.org

This compound, along with other halogenated penicillanic acids, has been effective against Class A β-lactamase-producing Gram-negative isolates. nih.govfrontiersin.org However, the emergence of extended-spectrum β-lactamases (ESBLs), often arising from mutations within the active site of enzymes like TEM and SHV, presents a continuous challenge. asm.orgplos.orgfrontiersin.org The differential activity of this compound against various enzyme classes and their mutants helps to trace the evolutionary relationships and functional divergence within the β-lactamase family. nih.govcore.ac.uk

The ability of this compound to distinguish between serine- and metallo-β-lactamases is particularly significant. nih.govuliege.be While it effectively inactivates the former, it acts as a substrate for the latter. nih.govuliege.be This clear distinction aids in the classification of newly identified β-lactamases and contributes to a broader understanding of their evolutionary origins, which are believed to be polyphyletic. researchgate.net The accumulation of small mutations over time extends the substrate spectrum of these enzymes, a process that can be monitored and analyzed using probes like this compound. d-nb.info

Facilitating the Identification of Novel β-Lactamase Targets and Inhibition Strategies

The use of this compound as a research tool has been instrumental in identifying new targets and developing novel strategies to combat β-lactamase-mediated resistance. nih.govasm.org By potentiating the activity of β-lactam antibiotics like ampicillin (B1664943) against resistant strains, it has demonstrated the viability of combination therapies. nih.govasm.org This synergistic effect restores the efficacy of older antibiotics, extending their clinical utility. vulcanchem.com

The detailed structural information obtained from studying this compound in complex with β-lactamases provides a roadmap for designing new inhibitors. researchgate.net The discovery of a unique binding mode in the Bacillus subtilis class A β-lactamase, for example, opens up new avenues for structure-based drug design. researchgate.netuliege.be Understanding the molecular basis of its interactions with different β-lactamase variants can guide the rational design of derivatives with a broader spectrum of activity against emerging resistant strains. vulcanchem.com

Furthermore, the characterization of this compound's interaction with penicillin-binding proteins (PBPs), the original targets of penicillin, highlights the potential for developing inhibitors that target multiple enzymes in the bacterial cell wall synthesis pathway. researchgate.netresearchgate.net This multi-target approach could be a powerful strategy to overcome resistance.

| Bacterial Strain | Effect of this compound Combination | Reference |

| Staphylococcus aureus (β-lactamase producing) | Potentiates the action of ampicillin. | nih.gov |

| Haemophilus influenzae (β-lactamase producing) | Potentiates the action of ampicillin. | nih.gov |

| Bacteroides fragilis (β-lactamase producing) | Potentiates the action of ampicillin. | nih.gov |

| Neisseria gonorrhoeae (β-lactamase producing) | Potentiates the action of ampicillin. | nih.gov |

| Enterobacteriaceae (many β-lactamase producing) | Potentiates the action of ampicillin. | nih.gov |

Methodological Applications in Enzyme Kinetic Assays for β-Lactamase Activity

This compound is a valuable reagent in enzyme kinetic assays designed to measure β-lactamase activity. Its ability to act as a potent, and in many cases irreversible, inhibitor allows for the determination of key kinetic parameters. researchgate.netresearchgate.netuliege.be

In a typical assay, the rate of inactivation of a β-lactamase by this compound can be measured by monitoring the hydrolysis of a reporter substrate, such as nitrocefin, over time. uliege.be From these measurements, pseudo-first-order rate constants of inactivation (ki) and second-order rate constants (k2/K) can be determined. uliege.be These values provide a quantitative measure of the inhibitor's potency against a specific enzyme. For instance, the second-order rate constants for the inactivation of the Bacillus subtilis BS3 β-lactamase and the Actinomadura R39 D,D-peptidase by 6-β-iodopenicillanic acid were found to be 58,900 M-1s-1 and 52,300 M-1s-1, respectively, indicating that it is a good inactivator of both proteins. uliege.be

The turnover of this compound by some β-lactamases can also be monitored directly by spectrophotometry, as its hydrolysis product has a distinct absorbance maximum. uliege.be This allows for the study of enzymes where the compound acts as a substrate rather than an inhibitor, such as with class B metallo-β-lactamases. nih.govuliege.be These kinetic studies are essential for comparing the efficacy of different inhibitors and for understanding the impact of mutations on enzyme function. asm.orgresearchgate.net

Impact on the Theoretical Design Principles of Future Enzymatic Inhibitors

The insights gained from studying this compound have had a significant impact on the theoretical principles guiding the design of future enzymatic inhibitors. The detailed structural and mechanistic understanding of how this molecule inactivates β-lactamases provides a solid foundation for the rational design of new and improved drugs. researchgate.netvulcanchem.com

One key principle that has emerged is the importance of creating inhibitors that can form stable, long-lived complexes with the target enzyme. The rearrangement of this compound to form a dihydrothiazine ring within the active site is a prime example of such a mechanism. researchgate.netresearchgate.net Future inhibitor design will likely incorporate moieties that can undergo similar stabilizing transformations upon binding.

Furthermore, the discovery of novel binding interactions, such as the unique carboxylate binding mode observed with the Bacillus subtilis β-lactamase, provides new templates for inhibitor design. researchgate.netuliege.be By mimicking these interactions, medicinal chemists can aim to create compounds with higher affinity and specificity for the target enzyme. The comparative analysis of this compound with other inhibitors like clavulanic acid and sulbactam (B1307) also informs structure-activity relationships, helping to identify the chemical features that are most critical for potent β-lactamase inhibition. frontiersin.orgresearchgate.net Ultimately, the goal is to develop inhibitors that are effective against a broad spectrum of β-lactamases, including the ever-emerging resistant variants. vulcanchem.com

Analytical and Spectroscopic Characterization Methods in 6 Iodopenicillanic Acid Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the purification and analysis of 6-Iodopenicillanic acid and its related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are prominently used to ensure the purity of synthetic batches and to isolate specific derivatives.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation and quantification of this compound. epo.org Reversed-phase HPLC, often employing a C18 column, is a common approach. The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. hplc.eu Controlling the pH of the mobile phase is crucial for achieving optimal separation, especially since this compound possesses an ionizable carboxylic acid group. hplc.eu For instance, using a mobile phase with a pH below the pKa of the carboxylic acid will result in a more retained, non-ionized form of the molecule. hplc.eu UV detection is commonly employed, monitoring the eluent at a wavelength where the compound exhibits significant absorbance. researchgate.net

Gas Chromatography (GC):

Gas chromatography is another valuable tool for assessing the purity of this compound. google.com.pg Due to the low volatility of the acid, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. researchgate.netavantiresearch.com A common derivatization method is silylation, which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS ester is more amenable to vaporization and separation on a GC column. The purity of crystalline 6β-halopenicillanic acids, including the iodo-derivative, has been determined to be at least 99% using thin-layer and gas-liquid chromatography. google.com.pg

Isolation of Derivatives:

Column chromatography is frequently employed to separate epimeric mixtures of 6-halopenicillanic acids and to isolate specific derivatives. google.com.pg Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of organic solvents. Examples of solvent systems used for the separation of related 6-halopenicillanic acids include ether-petroleum ether, ethyl acetate-petroleum ether, and chloroform-benzene. google.com.pg The addition of a small percentage (0.1-0.5%) of a carboxylic acid like formic or acetic acid to the solvent mixture can improve the separation. google.com.pg

Table 1: Chromatographic Conditions for 6-Halopenicillanic Acid Analysis

| Technique | Stationary Phase | Mobile Phase / Eluent Examples | Derivatization | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18) | Buffered aqueous solution with organic modifier (e.g., acetonitrile) | Not typically required | UV | Purity assessment, quantification | hplc.eu |

| GC | Various capillary columns | Inert carrier gas (e.g., Helium) | Silylation (to form TMS esters) | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment | researchgate.netgoogle.com.pg |

| Column Chromatography | Silica Gel | Ether-petroleum ether, Ethyl acetate-petroleum ether, Chloroform-benzene (often with 0.1-0.5% formic or acetic acid) | Not applicable | Fraction collection followed by analysis | Separation of epimers, isolation of derivatives | google.com.pg |

Mass Spectrometry for Structural Confirmation and Characterization of Enzyme-Inhibitor Adducts

Mass spectrometry (MS) is a cornerstone technique for the structural verification of this compound and for investigating its covalent interactions with target enzymes.

Structural Confirmation:

MS provides a precise determination of the molecular weight of this compound, confirming its elemental composition. The monoisotopic mass of this compound is 326.9426 Da. uni.lu Soft ionization techniques, such as electrospray ionization (ESI), are commonly used to generate intact molecular ions with minimal fragmentation. acdlabs.com The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which helps in confirming the molecular formula. acdlabs.comucdavis.edu

Characterization of Enzyme-Inhibitor Adducts:

A significant application of mass spectrometry in the study of this compound is the characterization of the covalent adducts it forms with β-lactamases and penicillin-binding proteins (PBPs). uliege.be By analyzing the mass of the protein before and after incubation with the inhibitor, the formation of a covalent bond can be confirmed. researchgate.net Electrospray mass spectrometry has been instrumental in demonstrating that the inhibition of class A and C β-lactamases by 6β-halogenopenicillanic acids leads to the formation of an enzyme-bound dihydrothiazine derivative. researchgate.net This is observed as a specific mass increase in the protein corresponding to the rearranged inhibitor molecule. uliege.beresearchgate.net For instance, the presence of the rearranged inhibitor in the active site of both the R39 D,D-peptidase and the BS3 β-lactamase has been confirmed by mass spectrometry. uliege.be

Table 2: Mass Spectrometry Data for this compound and its Adducts

| Analyte | Ionization Technique | Observed m/z | Interpretation | Application | Reference |

|---|---|---|---|---|---|

| This compound | ESI | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts confirming molecular weight | Structural Confirmation | uni.luacdlabs.com |

| Class A β-lactamase + this compound | ESI | Mass of Enzyme + Mass of rearranged inhibitor | Covalent modification of the enzyme | Characterization of Enzyme-Inhibitor Adduct | uliege.beresearchgate.net |

| D,D-peptidase + this compound | ESI | Mass of Enzyme + Mass of rearranged inhibitor | Covalent modification of the enzyme | Characterization of Enzyme-Inhibitor Adduct | uliege.be |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of this compound and its synthetic products. Both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms within the molecule.

Stereochemical Determination:

The stereochemistry at the C6 position is a crucial determinant of the biological activity of penicillanic acid derivatives. NMR spectroscopy can distinguish between the α and β epimers of this compound. uliege.beresearchgate.net The coupling constants between adjacent protons, observed in the ¹H NMR spectrum, provide information about their dihedral angles, which is directly related to the stereochemistry. For example, the NMR spectrum of a 6-β-iodopenicillanic acid derivative in CDCl₃ showed characteristic absorptions that confirmed its structure. google.com

Structural Elucidation of Synthetic Products:

NMR is extensively used to confirm the structure of newly synthesized derivatives of this compound. Analysis of the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule. For instance, in the synthesis of 6-β-substituted penicillanates, NMR is the primary method for verifying the successful introduction of the desired substituent and for confirming the integrity of the β-lactam and thiazolidine (B150603) ring systems. google.com The chemical shifts of carbonyl groups in ¹³C NMR are particularly informative, appearing in distinct regions depending on whether they are part of a ketone, ester, or amide functionality. organicchemistrydata.org

Table 3: Representative NMR Data for Penicillanic Acid Derivatives

| Nucleus | Type of Information | Typical Chemical Shift Range (ppm) | Application | Reference |

|---|---|---|---|---|

| ¹H | Chemical environment of protons, proton-proton coupling (stereochemistry) | 1.0 - 9.0 | Stereochemical elucidation, structural confirmation of derivatives | uliege.begoogle.com |

| ¹³C | Carbon skeleton, functional group identification | 10 - 220 | Structural confirmation, identification of carbonyls and other functional groups | organicchemistrydata.org |

| ¹³C (Carbonyl) | Identification of esters, acids, amides | 150 - 175 | Functional group analysis in derivatives | organicchemistrydata.org |

Infrared and UV-Vis Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of reactions involving this compound and for characterizing the resulting products.

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying key functional groups within a molecule. The β-lactam ring of penicillins exhibits a characteristic carbonyl stretching vibration at a relatively high frequency (typically around 1770-1800 cm⁻¹). This distinctive peak serves as a clear indicator of the integrity of the β-lactam ring during synthesis and modification reactions. The presence and position of other carbonyl bands, such as those from esters or carboxylic acids, can also be monitored to follow the course of a reaction. organicchemistrydata.org

UV-Vis Spectroscopy:

UV-Vis spectroscopy can be employed to monitor reactions that involve the formation or consumption of a chromophore. For example, the reaction of 6-β-iodopenicillanic acid with the β-lactamase from Bacillus cereus results in the formation of a new chromophore. uliege.be Difference spectra, comparing the enzyme-inhibitor complex to the free enzyme, show a maximum absorbance at 323 nm, which is characteristic of the formation of the inactivated complex. uliege.be This change in the UV-Vis spectrum can be used to follow the kinetics of the inactivation process.

Table 4: Spectroscopic Data for Reaction Monitoring and Characterization

| Technique | Spectroscopic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| IR | β-Lactam Carbonyl Stretch | ~1770 - 1800 | Confirming integrity of β-lactam ring | organicchemistrydata.org |

| UV-Vis | Absorbance Maximum of Enzyme-Inhibitor Complex | 323 nm | Monitoring enzyme inactivation | uliege.be |

Advanced Spectroscopic Techniques for Investigating Enzyme-Inhibitor Complexes in Solution

Beyond the standard spectroscopic methods, advanced techniques provide deeper insights into the dynamic nature of the interaction between this compound and its target enzymes in solution.

These advanced methods can include techniques like time-resolved spectroscopy and specialized NMR experiments. For instance, monitoring the disappearance of the substrate clavulanic acid (a related β-lactamase inhibitor) by ¹H NMR spectroscopy has been used to study the kinetics of its hydrolysis by metallo-β-lactamases. uliege.be Similar approaches could be applied to study the interaction of this compound with these enzymes.

Furthermore, techniques like circular dichroism (CD) spectroscopy have been used in conjunction with UV-Vis and NMR to analyze the protein-bound chromophore formed upon the inactivation of β-lactamase by 6-β-iodopenicillanic acid, providing strong evidence for the structural rearrangement of the inhibitor. uliege.be The combination of these advanced spectroscopic methods allows for a more complete picture of the enzyme-inhibitor complex, including its structure, formation kinetics, and stability, which is crucial for understanding the mechanism of inhibition. acorn.worksmdpi.com

Future Directions and Unexplored Avenues in 6 Iodopenicillanic Acid Research

Exploration of Novel Synthetic Pathways for Advanced 6-Iodopenicillanic Acid Analogues with Modified Reactive Features

While this compound is a potent inhibitor, the future lies in creating advanced analogues with tailored properties. Research in this area focuses on developing novel synthetic methodologies to modify the core penicillanic acid structure. The synthesis of related compounds, such as 6-bromopenicillanic acid derivatives with additional C6 substituents, provides a template for future work. researchgate.net These synthetic efforts have explored intramolecular cyclizations, cycloadditions, and modifications of β-lactam derivatives to create libraries of new compounds. researchgate.net

Future synthetic strategies could involve:

Stereoselective Additions: Developing highly stereoselective methods to introduce different functional groups at the C6 position, alongside the iodine atom, could lead to analogues with enhanced or altered target specificity. acs.org

Modification of the Core Structure: Exploring reactions that modify the thiazolidine (B150603) ring or other parts of the penicillanic acid scaffold could yield compounds with novel reactive profiles.

Combinatorial Chemistry: Employing combinatorial approaches, where different moieties are systematically attached to the 6-aminopenicillanic acid (6-APA) nucleus, can rapidly generate a diverse range of analogues for high-throughput screening. nih.gov The synthesis of penicillin derivatives with a variable substituted 2-azetidinone ring at position 6 exemplifies this approach. nih.gov

A summary of potential synthetic approaches is presented in the table below.

Table 1: Synthetic Strategies for Advanced Penicillanic Acid Analogues| Synthetic Approach | Target Modification | Potential Outcome | Relevant Precedent |

|---|---|---|---|

| C6 Substitution | Introduction of additional substituents at the C6 position | Altered steric and electronic properties, potentially enhancing binding or inactivation kinetics. | Synthesis of 6-bromo-6-substituted penicillanic acid derivatives. researchgate.net |

| Nucleophilic SN2 Displacement | Displacement of triflates on the penicillin-6 position | Introduction of various nucleophiles, including iodine, to create diverse analogues. acs.orgacs.org | Synthesis of 6β-iodopenicillanic acid via triflate displacement. acs.org |

| Staudinger Reaction | Joining an azetidinone moiety to the 6-amino position of 6-APA | Creation of novel β-lactam compounds with potentially new antibacterial spectra. | Synthesis of penicillin-type analogues with a 2-azetidinone ring. nih.gov |

Deeper Mechanistic Insights Through Advanced Spectroscopic Probes and Time-Resolved Crystallography

Understanding the precise mechanism of enzyme inactivation by this compound is crucial for rational drug design. While X-ray crystallography has provided static snapshots of the final inactivated enzyme complex, significant questions remain about the transient states that precede it. acs.org Structural studies have confirmed that upon acylation, the inhibitor rearranges to form a stable dihydrothiazine ring, but the dynamics of this process are not fully understood. acs.org

Future research will likely employ advanced biophysical techniques to visualize these transient steps:

Time-Resolved Crystallography (TRX): This powerful technique can capture molecular "movies" of an enzyme in action. mdpi.comuchicago.edu By initiating the reaction in a crystal and collecting diffraction data at various time points, from picoseconds to seconds, TRX could visualize the entire inactivation sequence: the initial binding, the formation of the acyl-enzyme intermediate, the departure of the iodide ion, and the final ring rearrangement. mdpi.comuchicago.edu

Advanced Spectroscopic Methods: Techniques like Raman microscopy can probe the chemical bonds within the enzyme's active site during the reaction, identifying the formation of specific intermediates, such as the trans-enamine species observed with other inhibitors like sulbactam (B1307) and clavulanic acid. acs.org

Mass Spectrometry: Protein-observed mass spectrometry can confirm covalent modification of the enzyme and help identify the mass of the adduct, providing clues to the structure of the rearranged inhibitor. acs.org

Computational Design of Next-Generation Enzyme Inactivators Based on this compound Scaffolds

Computational chemistry offers a powerful toolkit for designing novel inhibitors with high precision. nih.gov By using the this compound scaffold as a starting point, computational methods can predict modifications that enhance potency, broaden specificity, or overcome resistance. bakerlab.org

Key computational strategies include:

Structure-Based Design: Using the known crystal structures of β-lactamases, designers can model modifications to the penicillanic acid scaffold to optimize interactions with active site residues. acs.orgnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can model the electronic rearrangements that occur during the chemical steps of inactivation, providing a deep understanding of the reaction mechanism and guiding the design of more efficient inactivators. researchgate.net

Machine Learning and AI: Modern algorithms can screen vast virtual libraries of potential analogues, predicting their binding affinity and reactivity, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govbiorxiv.org This approach can accelerate the discovery process significantly.

Table 2: Computational Approaches for Inhibitor Design

| Computational Method | Application | Objective |

|---|---|---|

| Molecular Docking | Predict the binding pose of new analogues in the enzyme active site. | Optimize inhibitor shape and complementarity to the target. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the enzyme-inhibitor complex over time. | Assess the stability of binding and identify key interactions. researchgate.netnih.gov |

| QM/MM Calculations | Model the bond-breaking and bond-forming steps of the inactivation reaction. | Understand the catalytic mechanism and design compounds with improved reactivity. researchgate.net |

| Virtual Screening | Computationally test large libraries of compounds for potential activity. | Identify novel inhibitor candidates for experimental validation. plos.orgmdpi.com |

Interdisciplinary Applications in Systems Biology and Enzyme Engineering Research

The utility of this compound extends beyond its direct therapeutic potential. It can serve as a valuable molecular probe in broader biological research.

Systems Biology: This field aims to understand the complex interactions within biological systems. nih.govplos.org this compound can be used as a specific perturbing agent. By inhibiting specific penicillin-binding proteins (PBPs), researchers can study the downstream effects on the entire bacterial cell, from cell wall synthesis to signaling pathways, providing a more holistic understanding of antibiotic action and bacterial physiology. nih.gov

Enzyme Engineering: Researchers are continually engineering enzymes for novel applications in biotechnology and synthetic biology. nih.govmdpi.com this compound can be used as a tool in these efforts. For instance, in the directed evolution of new β-lactamases, it could be used as a selection agent to screen for mutations that confer resistance, thereby illuminating the structural basis of inhibitor evasion. nih.govnih.gov

Role in Understanding Broader Enzyme Inhibition Principles Beyond β-Lactamases

This compound's interactions with different enzymes have already provided fundamental insights into enzyme classification and mechanism. It has been used as a chemical probe to differentiate between various classes of β-lactamases. nih.gov For example, it acts as a potent inactivator for class A enzymes, is less effective against class C enzymes, and is a substrate for class B (metallo) β-lactamases. nih.govwikipedia.org This differential reactivity highlights subtle but critical differences in the active sites and catalytic mechanisms of these enzyme families.

Furthermore, its activity is not limited to β-lactamases. It is also an effective inhibitor of penicillin-binding proteins (PBPs), the physiological targets of penicillin antibiotics. acs.orgnih.gov The study of its interaction with both β-lactamases and PBPs helps to unravel the evolutionary and mechanistic links between these two protein families. nih.gov Future research comparing its inactivation of different serine proteases could reveal general principles of covalent inhibition, applicable to the design of inhibitors for other enzyme classes, such as viral proteases. acs.org

Methodological Advancements for Studying Transient Enzyme-Inhibitor Interactions

A significant challenge in enzymology is the detection and characterization of transient (short-lived) intermediates in a reaction pathway. nih.gov The inactivation of β-lactamase by this compound involves several such transient steps. Standard kinetic assays often miss these fleeting molecular species.

Future progress will depend on the development and application of advanced methodologies designed to capture these interactions:

Rapid Mixing Techniques: Stop-flow and quenched-flow techniques, combined with sensitive spectroscopic detection, can monitor reactions on the millisecond timescale, allowing for the kinetic characterization of pre-covalent complexes and early covalent intermediates.

Serial Femtosecond Crystallography (SFX): An advancement on TRX, SFX uses X-ray free-electron lasers (XFELs) to obtain diffraction data from microcrystals in a serial fashion, enabling the study of irreversible reactions with femtosecond time resolution. mdpi.com This could provide the ultimate atomic-resolution movie of the inactivation process.

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM may allow for the trapping and visualization of different conformational states of the enzyme-inhibitor complex, providing complementary information to crystallographic studies.

These methodological advancements will be key to transforming our understanding of enzyme-inhibitor interactions from a series of static pictures into a dynamic and continuous process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-iodopenicillanic acid, and how can researchers optimize yield and purity during synthesis?

- Methodological Answer : The synthesis typically involves iodination of penicillanic acid derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH and temperature. Key steps include protecting the β-lactam ring during iodination to prevent degradation. Purification via column chromatography or recrystallization ensures purity. Yield optimization requires monitoring reaction kinetics and adjusting stoichiometric ratios of iodine sources. Characterization by H/C NMR and mass spectrometry (MS) is critical to confirm structure and purity .

Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for structural confirmation. Purity assessments should combine HPLC with UV detection (e.g., at 254 nm) and elemental analysis. For trace impurities, LC-MS/MS or differential scanning calorimetry (DSC) can identify degradation products. Cross-referencing spectral data with published benchmarks is essential .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Samples are analyzed periodically via HPLC to quantify degradation products. Thermal stability is assessed using thermogravimetric analysis (TGA). Data interpretation must account for hydrolysis of the β-lactam ring in acidic/basic conditions and oxidative decomposition at elevated temperatures .

Advanced Research Questions

Q. What experimental designs are effective for investigating the β-lactamase inhibitory mechanism of this compound?

- Methodological Answer : Use kinetic assays with purified β-lactamases (e.g., TEM-1 or SHV-1) to measure inhibition constants () and IC. Compare time-dependent inactivation using pre-incubation protocols. Structural insights require X-ray crystallography or cryo-EM of enzyme-inhibitor complexes. Controls should include non-iodinated penicillanic acid analogs to isolate the iodine atom’s role in binding .

Q. How can structure-activity relationship (SAR) studies between this compound and its analogs resolve discrepancies in reported antibacterial efficacy?